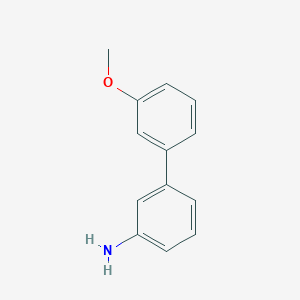

3-(3-Methoxyphenyl)aniline

Description

BenchChem offers high-quality 3-(3-Methoxyphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMWHDFYWZAJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374849 | |

| Record name | 3-(3-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400748-70-1 | |

| Record name | 3′-Methoxy[1,1′-biphenyl]-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400748-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenyl)aniline physical properties

- 1. 3-(3-Methoxyphenyl)aniline | 400748-70-1 [sigmaaldrich.com]

- 2. 400748-70-1,3-(3-甲氧基苯基)苯胺-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 3-(3-Methoxyphenyl)aniline [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. westlab.com [westlab.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. phillysim.org [phillysim.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chymist.com [chymist.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. materialneutral.info [materialneutral.info]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 20. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 21. uwyo.edu [uwyo.edu]

- 22. sites.bu.edu [sites.bu.edu]

- 23. ekwan.github.io [ekwan.github.io]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 25. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 26. emeraldcloudlab.com [emeraldcloudlab.com]

- 27. m.youtube.com [m.youtube.com]

- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 29. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 31. quora.com [quora.com]

- 32. rsc.org [rsc.org]

- 33. Aniline and substituted anilines | Thermo Fisher Scientific [thermofisher.com]

- 34. chemimpex.com [chemimpex.com]

A Technical Guide to the Chemical Structure and Conformation of 3-(3-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Methoxyphenyl)aniline, a substituted biphenyl derivative, presents a compelling case study in conformational analysis due to the interplay of electronic and steric effects governing its three-dimensional structure. This guide provides a comprehensive exploration of its chemical structure and conformational landscape, integrating theoretical principles with practical, field-proven methodologies for its analysis. We delve into the foundational concepts of biphenyl atropisomerism, followed by a detailed examination of the structural nuances introduced by the methoxy and amino substituents. This document serves as a technical resource for researchers in medicinal chemistry, materials science, and chemical biology, offering detailed protocols for computational modeling, chemical synthesis, and spectroscopic analysis to fully characterize this and related molecular systems.

I. Introduction: The Significance of Conformation in Drug Discovery

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For drug candidates, specific spatial arrangements of functional groups are paramount for effective binding to target macromolecules. Biphenyl scaffolds are prevalent in numerous pharmaceuticals, and their conformational flexibility, primarily the torsional (dihedral) angle between the two phenyl rings, can significantly impact efficacy and selectivity. Understanding and controlling this conformational preference is a key aspect of modern drug design. 3-(3-Methoxyphenyl)aniline serves as an excellent model system to explore these principles.

II. Fundamental Principles: Conformation of Biphenyl Systems

The conformation of biphenyl and its derivatives is primarily dictated by a delicate balance between two opposing forces:

-

Steric Hindrance: Repulsion between the ortho-hydrogens (or other substituents) on the two phenyl rings favors a twisted conformation.

-

π-Conjugation: The overlap of the π-orbitals of the two aromatic rings, which is maximized in a planar conformation, provides electronic stabilization.

In unsubstituted biphenyl, the equilibrium dihedral angle in the gas phase is approximately 44.4°.[1] This non-planar arrangement represents the energetic minimum that balances these competing effects.

The energy barrier to rotation around the central C-C bond is relatively low, allowing for interconversion between different conformations. However, the introduction of bulky ortho-substituents can significantly increase this barrier, potentially leading to stable atropisomers – stereoisomers resulting from hindered rotation.

III. Structural Features of 3-(3-Methoxyphenyl)aniline

The chemical structure of 3-(3-Methoxyphenyl)aniline is characterized by a biphenyl core with a methoxy group on one ring and an amino group on the other, both at the meta-position.

Systematic Name: 3-(3-Methoxyphenyl)aniline Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol CAS Number: 400748-70-1[2]

The key structural parameter governing the conformation of 3-(3-Methoxyphenyl)aniline is the dihedral angle (Φ) between the two phenyl rings. The meta-substitution pattern means that the substituents themselves do not introduce direct steric hindrance at the ortho-positions. Therefore, the primary steric clash is between the ortho-hydrogens, similar to unsubstituted biphenyl. However, the electronic effects of the methoxy (electron-donating) and amino (electron-donating) groups can influence the potential energy surface of the C-C bond rotation.

IV. Conformational Analysis: A Multi-faceted Approach

A thorough understanding of the conformational preferences of 3-(3-Methoxyphenyl)aniline requires a combination of computational and experimental techniques.

A. Computational Modeling: Predicting Conformational Landscapes

Density Functional Theory (DFT) is a powerful tool for investigating the conformational energetics of molecules like 3-(3-Methoxyphenyl)aniline.[3][4][5]

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

-

Initial Structure Generation: A 3D model of 3-(3-Methoxyphenyl)aniline is constructed using molecular building software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This is crucial for molecules with multiple rotatable bonds.

-

Geometry Optimization: The identified conformers are subjected to geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process finds the lowest energy geometry for each conformer.

-

Frequency Calculation: A frequency calculation is performed on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

-

Torsional Scan: To map the rotational energy barrier, a relaxed potential energy surface scan is performed by systematically varying the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in 10° increments) while optimizing all other geometric parameters.

-

Analysis of Results: The relative energies of the conformers and the rotational energy profile are analyzed to determine the most stable conformation and the energy barriers between different conformations.

For 3-(3-Methoxyphenyl)aniline, with no ortho-substituents, the global energy minimum is expected to be a twisted conformation. The electronic effects of the meta-substituents are not expected to drastically alter the dihedral angle from that of unsubstituted biphenyl.

| Conformation | Dihedral Angle (Φ) | Relative Energy (kcal/mol) |

| Global Minimum (Twisted) | ~45° | 0.00 |

| Planar Transition State | 0° | ~2.0 |

| Perpendicular Transition State | 90° | ~2.5 |

Note: This data is illustrative and would need to be confirmed by actual DFT calculations.

B. Chemical Synthesis: Accessing the Molecule for Experimental Study

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds.

Caption: A schematic of the Suzuki-Miyaura cross-coupling for the synthesis of 3-(3-Methoxyphenyl)aniline.

-

Reactant Preparation: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) and (3-methoxyphenyl)boronic acid (1.1 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Catalyst and Base Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as sodium carbonate (Na₂CO₃, 2.0 eq).

-

Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

C. Spectroscopic Analysis: Experimental Validation of Conformation

While computational methods provide valuable predictions, experimental validation is crucial.

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6][7][8]

-

¹H NMR: The chemical shifts of the aromatic protons can be influenced by the dihedral angle. In a twisted conformation, the protons on the two rings are in different chemical environments.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments can detect through-space interactions between protons. For 3-(3-Methoxyphenyl)aniline, NOE correlations between the ortho-protons on the two rings would provide direct evidence of their spatial proximity, which is dependent on the dihedral angle.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the C-C bond rotation. Changes in the spectra, such as line broadening or coalescence, can provide information about the energy barrier to rotation.

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.[9][10][11] Obtaining a suitable crystal of 3-(3-Methoxyphenyl)aniline would allow for the precise determination of bond lengths, bond angles, and, most importantly, the dihedral angle between the phenyl rings. It is important to note that the conformation in the solid state may be influenced by crystal packing forces and may not be identical to the preferred conformation in solution or the gas phase.[1]

V. Conclusion: A Synergistic Approach to Conformational Understanding

The comprehensive analysis of the chemical structure and conformation of 3-(3-Methoxyphenyl)aniline requires a synergistic approach that combines theoretical predictions with experimental validation. Computational modeling, particularly DFT, provides a detailed picture of the conformational landscape and energetic barriers. Chemical synthesis enables access to the molecule for experimental studies. Spectroscopic techniques, such as NMR and X-ray crystallography, offer the means to validate and refine the computational models. For researchers in drug development, this integrated understanding is essential for designing molecules with optimal three-dimensional structures for biological activity.

VI. References

-

Venus, G., Leno, A., & Wang, L. (2023). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

-

DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2023). ResearchGate. Retrieved from [Link]

-

DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2023). ChemRxiv. Retrieved from [Link]

-

Gerard, H., Avalos, J., Galland, D., & Volino, F. (1994). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 16(3), 427-440.

-

Barich, D. H., Pugmire, R. J., & Grant, D. M. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A, 105(29), 6780–6786.

-

Heine, T., Gausa, M., & Leszczynski, J. (2013). The pressure dependence of the solid state structure of biphenyl from DFT calculations. Journal of Molecular Modeling, 19(10), 4381–4386.

-

X-ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a. (2023). ResearchGate. Retrieved from [Link]

-

Clark, W. M. (1938). An X-Ray Study of Substituted Biphenyls. Journal of the American Chemical Society, 60(9), 2244–2247.

-

Investigation on Conformation of a Series of Functional Bridged Biphenyl Containing Seven-Member Heterocycle by X-ray Single Crystal Diffraction. (n.d.). Scinapse. Retrieved from [Link]

-

NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (2019). ResearchGate. Retrieved from [Link]

-

3,3'-Disubstituted bipolar biphenyls as inhibitors of nuclear receptor coactivator binding. (2012). Bioorganic & Medicinal Chemistry Letters, 22(21), 6587-6590.

-

The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. (1994). Liquid Crystals, 16(3), 427-440.

-

Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001). ResearchGate. Retrieved from [Link]

-

Biphenyl, 3,3'-dimethyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Optically Pure 3,3′-Disubstituted-1,1′-Bi-6-Methoxy-2-Phenol (BIPhOL) Derivatives via Diastereomeric Resolution. (2016). The Journal of Organic Chemistry, 81(18), 8464-8469.

-

Synthesis of Optically Pure 3,3'-Disubstituted-1,1'-Bi-6-Methoxy-2-Phenol (BIPhOL) Derivatives via Diastereomeric Resolution. (2016). PubMed. Retrieved from [Link]

-

X‐ray crystal structures of A) (R)‐biphenyl‐capped CD 1 a and B) (S)‐biphenyl‐capped CD 2 a. (2023). ResearchGate. Retrieved from [Link]

-

An X-Ray Study of Substituted Biphenyls. (1938). Journal of the American Chemical Society, 60(9), 2244-2247.

-

Investigation on Conformation of a Series of Functional Bridged Biphenyl Containing Seven-Member Heterocycle by X-ray Single Crystal Diffraction. (n.d.). Retrieved from [Link]

-

JAM 2026 Chemistry (CY). (n.d.). Retrieved from [Link]

-

NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (2019). ResearchGate. Retrieved from [Link]

-

Biphenyl conformations. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. The pressure dependence of the solid state structure of biphenyl from DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

A Comprehensive Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-3-amine

Abstract

This technical guide provides an in-depth analysis of the biphenyl derivative commonly known as 3-(3-Methoxyphenyl)aniline. The preferred IUPAC nomenclature, 3'-Methoxy-[1,1'-biphenyl]-3-amine, is established and used throughout this document. We present a detailed examination of its physicochemical properties, a robust and reproducible protocol for its synthesis via palladium-catalyzed Suzuki-Miyaura coupling, and comprehensive methods for its spectroscopic characterization. Furthermore, this guide explores the compound's emerging applications as a pivotal building block in medicinal chemistry and materials science, supported by mechanistic insights and field-proven data. The document concludes with essential safety and handling protocols to ensure its proper use in a research and development setting.

Compound Identification and Physicochemical Profile

The compound referred to by the semi-systematic name 3-(3-Methoxyphenyl)aniline is more precisely identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3'-Methoxy-[1,1'-biphenyl]-3-amine . This name accurately describes the core structure: a biphenyl scaffold with a methoxy group on one ring (at the 3' position) and an amine group on the other (at the 3 position).

This bifunctional aromatic amine is a valuable intermediate in organic synthesis, particularly for creating more complex molecular architectures. Its properties are summarized in the table below.

Table 1: Physicochemical Properties of 3'-Methoxy-[1,1'-biphenyl]-3-amine

| Property | Value | Source(s) |

| IUPAC Name | 3'-Methoxy-[1,1'-biphenyl]-3-amine | IUPAC Convention |

| Synonyms | 3-(3-Methoxyphenyl)aniline, 3-Amino-3'-methoxybiphenyl | |

| CAS Number | 102755-06-8 | |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | |

| Appearance | Solid (typically off-white to pale yellow) | |

| Purity | Typically >97% |

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of 3'-Methoxy-[1,1'-biphenyl]-3-amine is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its precursors.[3]

The chosen strategy involves coupling 3-bromoaniline with (3-methoxyphenyl)boronic acid. This approach is selected for its high efficiency and the relative stability and low toxicity of the boronic acid reagent.

Causality of Experimental Choices

-

Catalyst System: A palladium(0) catalyst is essential. The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is critical.[4] The ligand stabilizes the Pd(0) species, facilitates the oxidative addition step, and promotes the final, often rate-limiting, reductive elimination step.

-

Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid.[5] It forms a boronate complex (e.g., [ArB(OH)₃]⁻), which increases the nucleophilicity of the organic group on boron, thereby facilitating the crucial transmetalation step with the palladium center.

-

Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the formation of the active boronate species.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

An Introductory Technical Profile of 3'-Methoxy-biphenyl-3-ylamine (CAS 400748-70-1)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Research Chemical

In the realm of chemical research and drug discovery, compounds are often encountered that, despite being commercially available, lack a comprehensive public profile. CAS number 400748-70-1, identified as 3'-Methoxy-biphenyl-3-ylamine, falls squarely into this category. This technical guide serves not as an exhaustive monograph, but as a foundational document collating the available physicochemical and safety data. It is designed for the laboratory professional who requires a starting point for handling, characterization, and potential application of this compound. The narrative acknowledges the significant gaps in the scientific literature regarding its biological activity and mechanism of action, thereby highlighting immediate opportunities for investigation.

Part 1: Physicochemical and Structural Characteristics

3'-Methoxy-biphenyl-3-ylamine is a biphenyl amine derivative. The structural backbone consists of two phenyl rings linked together, with a methoxy (-OCH₃) group on one ring and an amine (-NH₂) group on the other, at the meta positions relative to the biphenyl linkage. This structure imparts specific chemical properties that are crucial for understanding its potential interactions and reactivity.

Key Properties Summary

A compilation of available data provides the following quantitative profile for 3'-Methoxy-biphenyl-3-ylamine.[1][2][3][4] These computed properties offer a theoretical baseline for experimental design, such as selecting appropriate solvent systems or anticipating membrane permeability.

| Property | Value | Source |

| CAS Registry Number | 400748-70-1 | [1][2][3][4][5][6] |

| Chemical Name | 3'-Methoxy-biphenyl-3-ylamine | [1][2][6] |

| Alternate Names | [1,1'-Biphenyl]-3-amine, 3'-methoxy- | [3] |

| 3-(3-Methoxyphenyl)aniline | [4][5] | |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3][4] |

| Molecular Weight | 199.25 g/mol | [1][2][4][7] |

| Exact Mass | 199.1 g/mol | [3] |

| Topological Polar Surface Area | 35.2 Ų | [3] |

| XLogP3 | 2.8 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Causality Insight: The XLogP3 value of 2.8 suggests a moderate degree of lipophilicity. This indicates the compound is likely to have good solubility in organic solvents and may possess the ability to cross biological membranes, a fundamental consideration for any potential drug candidate. The presence of both a hydrogen bond donor (the amine group) and two acceptors (the nitrogen of the amine and the oxygen of the methoxy group) allows for specific intermolecular interactions that will govern its binding affinities and solubility in protic solvents.

Part 2: Safety, Handling, and Toxicology

As of this writing, the toxicological properties of 3'-Methoxy-biphenyl-3-ylamine have not been fully investigated.[1] Therefore, it must be handled with the standard precautions applied to novel chemical entities of unknown biological effect. The available Safety Data Sheet (SDS) provides crucial, albeit preliminary, guidance.[1]

GHS Hazard Identification

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Pictogram: Irritant[1]

Recommended Handling Protocol

This protocol is a self-validating system designed to minimize exposure risk. Adherence is critical until more comprehensive toxicological data becomes available.

-

Engineering Controls: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] A safety shower and eyewash station must be readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and potentially hazardous reactions.[1]

-

Disposal: Disposal must be in accordance with federal, state, and local regulations. Absent specific guidelines, the compound should be treated as hazardous waste.[1]

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with generous quantities of running water and a non-abrasive soap.[1]

-

In case of eye contact: Immediately flush eyes with clean, running water for at least 15 minutes while holding the eyelids open.[1] Seek medical attention.

-

If inhaled or ingested: Seek immediate medical attention.[1]

Part 3: Current State of Research and Future Directions

A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of 3'-Methoxy-biphenyl-3-ylamine. It is primarily listed by chemical suppliers as a research chemical or building block.[5][6][8] For instance, it is noted as a raw material for the synthesis of 3'-AMINO-BIPHENYL-3-OL (CAS 779341-19-4).[9]

This absence of data presents a clear opportunity for novel research. The biphenyl amine scaffold is a common motif in medicinal chemistry, and compounds with this core structure are known to exhibit a wide range of biological activities.

Proposed Initial Research Workflow

The following workflow is a logical progression for elucidating the compound's biological potential.

Caption: Proposed workflow for initial biological characterization of 3'-Methoxy-biphenyl-3-ylamine.

Expertise Insight: The first critical step is purity verification. Commercially sourced research chemicals can have variable purity, which can confound biological data. Running simple LC-MS and ¹H-NMR is a non-negotiable, self-validating step before committing resources to screening. The choice of initial screens (cytotoxicity, antimicrobial) is based on a high-throughput, cost-effective strategy to cast a wide net for any potential bioactivity inherent to the biphenyl amine scaffold.

Conclusion

3'-Methoxy-biphenyl-3-ylamine (CAS 400748-70-1) is a chemical compound with a defined structure and a basic, albeit incomplete, safety profile. Its primary value to the research community currently lies in its potential as a synthetic building block or as a novel subject for biological screening and drug discovery programs. The lack of published data on its mechanism of action or biological targets makes it a veritable "blank slate." This guide provides the foundational knowledge required for its safe handling and outlines a logical framework for future research to unlock its potential scientific value.

References

-

Local Pharma Guide. (n.d.). 3'-METHOXY-BIPHENYL-3-YLAMINE | CAS NO. 400748-70-1. Retrieved from [Link]

-

Angene Chemical. (n.d.). [1,1'-Biphenyl]-3-amine, 3'-methoxy- | 400748-70-1. Retrieved from [Link]

-

AccelaChem. (n.d.). 3-(3-Methoxyphenyl)aniline | 400748-70-1. Retrieved from [Link]

-

2a biotech. (n.d.). 3'-METHOXY-[1,1'-BIPHENYL]-3-AMINE. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3-methoxy-3'-nitrobiphenyl. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. CAS NO. 400748-70-1 | 3'-METHOXY-BIPHENYL-3-YLAMINE | C13H13NO [localpharmaguide.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 400748-70-1,3-(3-Methoxyphenyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 3-(3-Methoxyphenyl)aniline | 400748-70-1 [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. Bba | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2abiotech.net [2abiotech.net]

- 9. 3'-AMINO-BIPHENYL-3-OL | 779341-19-4 [chemicalbook.com]

An In-depth Technical Guide to 3-(3-Methoxyphenyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)aniline, a biaryl amine, is a significant chemical entity in the landscape of modern chemical research and development. Its unique structural framework, featuring a methoxy-substituted phenyl ring linked to an aniline moiety, makes it a versatile building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its applications, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Attributes

The foundational characteristics of 3-(3-Methoxyphenyl)aniline are crucial for its application in precise chemical synthesis. These properties define its stoichiometric and physical identity.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO | [1] |

| IUPAC Name | 3-(3-Methoxyphenyl)aniline | [1] |

| Synonyms | 3'-Methoxy-biphenyl-3-ylamine | [1] |

| Molecular Weight | 199.25 g/mol | [2] |

| CAS Number | 400748-70-1 | [1][2] |

| Boiling Point | 370.2 °C at 760 mmHg | [2] |

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of 3-(3-Methoxyphenyl)aniline is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and tolerance to a wide range of functional groups.

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. The choice of base is critical for the activation of the boronic acid to facilitate the transmetalation step.[7]

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol details the synthesis of 3-(3-Methoxyphenyl)aniline from 3-bromoaniline and 3-methoxyphenylboronic acid.

Materials:

-

3-bromoaniline

-

3-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand Addition: Add the palladium(II) acetate catalyst (e.g., 0.02 equivalents) and the phosphine ligand (e.g., 0.04 equivalents).

-

Solvent Addition and Degassing: Add the solvent system (e.g., toluene/ethanol/water in a 4:1:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 3-(3-Methoxyphenyl)aniline.

Caption: Workflow of Suzuki-Miyaura Synthesis.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct aromatic proton signals in the range of 6.5-7.5 ppm. The methoxy group protons would appear as a sharp singlet around 3.8 ppm. The amine protons will present as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbon of the methoxy group will be in the range of 55-60 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (199.25).

Applications in Research and Development

Aniline and its derivatives are foundational scaffolds in the development of novel therapeutic agents and functional materials.

Medicinal Chemistry and Drug Development

The 3-(3-methoxyphenyl)aniline scaffold is of particular interest in the design of kinase inhibitors.[8][9] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety can serve as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase ATP-binding pocket. The biaryl structure allows for the exploration of different binding pockets to achieve potency and selectivity. Derivatives of anilinopyrimidines and anilinoquinazolines, which can be synthesized from precursors like 3-(3-methoxyphenyl)aniline, have shown promise as inhibitors of various receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and VEGFR.[9][10][11]

Caption: Role in Kinase Inhibitor Development.

Materials Science

In materials science, aniline derivatives are integral to the development of organic semiconductors.[12][13][14] These materials are the basis for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The extended π-conjugation system of biaryl anilines like 3-(3-methoxyphenyl)aniline can facilitate charge transport. By incorporating this moiety into larger polymeric or small-molecule systems, researchers can tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(3-Methoxyphenyl)aniline is not widely available, general precautions for handling aniline derivatives should be strictly followed.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and direct sunlight.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-(3-Methoxyphenyl)aniline is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward synthesis via the robust Suzuki-Miyaura coupling, combined with its valuable structural features, makes it a key building block for innovation in both drug discovery and materials science. As research in these fields continues to advance, the demand for versatile and well-characterized intermediates like 3-(3-methoxyphenyl)aniline is poised to grow, underscoring the importance of a thorough understanding of its chemical properties and applications.

References

-

Sigma-Aldrich. 3-(3-Methoxyphenyl)aniline.

-

Supplementary Information.

-

ResearchGate. Activities of 3-methoxy aniline derivatives of compound 3.

-

Chiralen. 3-(3-Methoxyphenyl)aniline.

-

Max-Planck-Gesellschaft. Supporting Information.

-

Wiley-VCH. Supporting Information.

-

AccelaChem. 400748-70-1,3-(3-Methoxyphenyl)aniline.

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

-

Benchchem. Application Notes and Protocols for Suzuki Coupling with 3-Carboxyphenylboronic Acid.

-

Fisher Scientific. SAFETY DATA SHEET.

-

PubMed. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives.

-

MassBank. MSBNK-UvA_IBED-UI000201.

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

-

NIST WebBook. Silane, trimethoxyphenyl-.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

Organic Chemistry Portal. Suzuki Coupling.

-

NIST WebBook. Aniline, N-(p-methoxybenzylidene)-p-nitro-.

-

P&S Chemicals. Product information, 3'-Methoxy-biphenyl-3-ylamine.

-

ChemicalBook. 3-Methoxydiphenylamine(101-16-6) 1H NMR spectrum.

-

NIST WebBook. Aniline, N-(p-methoxybenzylidene)-p-nitro-.

-

Ambeed. 101-16-6 | 3-Methoxy-N-phenylaniline.

-

ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.

-

NIST WebBook. N-(4-Methoxybenzylidene)aniline.

-

MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

-

National Institutes of Health. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.

-

ResearchGate. Heterocyclic Building Blocks for Organic Semiconductors | Request PDF.

-

SpectraBase. N-(3,3-dichloro-1-(4-methoxyphenyl)propyl)aniline.

-

Frontiers. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update.

-

CymitQuimica. 3-[(3-Methylphenyl)methoxy]aniline.

-

Sigma-Aldrich. Organic Semiconductors for Advanced Electronics.

-

PubChemLite. 4-(3-methoxyphenyl)aniline (C13H13NO).

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....

-

ChemicalBook. Aniline(62-53-3) MS spectrum.

-

TCI Chemicals. Building Blocks for Organic Semiconductor.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 400748-70-1,3-(3-Methoxyphenyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. benchchem.com [benchchem.com]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-(3-Methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecular Blueprint of 3-(3-Methoxyphenyl)aniline

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of molecular entities is paramount. 3-(3-Methoxyphenyl)aniline, a biaryl amine derivative, represents a scaffold of significant interest due to its presence in various pharmacologically active compounds and functional materials. Its structure, comprising two interconnected phenyl rings with distinct functional groups—an amine (-NH₂) and a methoxy (-OCH₃)—necessitates a robust and multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to certify the identity and purity of 3-(3-Methoxyphenyl)aniline: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the causality behind the spectral features. This guide is structured to be a self-validating system, where the data from each technique synergistically confirms the molecular structure, providing researchers with a reliable analytical framework.

The Analytical Workflow: A Strategy for Structural Confirmation

The characterization of a molecule like 3-(3-Methoxyphenyl)aniline follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle. The overall workflow is designed to move from foundational information about functional groups (IR) to the precise carbon-hydrogen framework (NMR) and finally to the verification of molecular weight and fragmentation patterns (MS).

Caption: A generalized workflow for the spectroscopic characterization of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-(3-Methoxyphenyl)aniline sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak for referencing.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is defined as 0.00 ppm for both ¹H and ¹³C spectra.[1]

-

Data Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | m | 3H | Ar-H | Protons on the aniline ring, influenced by the -NH₂ group. |

| ~ 6.70 - 6.90 | m | 5H | Ar-H | Protons on the methoxy-substituted ring and aniline ring, shifted upfield. |

| ~ 3.85 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~ 3.70 | br s | 2H | -NH₂ | Broad singlet for the amine protons; chemical shift is variable and depends on concentration and solvent.[2][3] |

Interpretation: The aromatic region (approx. 6.70-7.40 ppm) is complex due to the presence of eight aromatic protons across two substituted rings. The electron-donating nature of the -NH₂ and -OCH₃ groups causes a general upfield shift (lower ppm) for the ortho and para protons relative to unsubstituted benzene (δ 7.26 ppm).[4] The protons on the aniline ring will show distinct splitting patterns based on their meta, ortho, and para positions relative to the amine. Similarly, the protons on the methoxyphenyl ring are influenced by the methoxy group. The sharp singlet at ~3.85 ppm is a clear indicator of the methoxy group's methyl protons. The amine protons typically appear as a broad singlet because of rapid chemical exchange and quadrupole broadening from the nitrogen atom.[2]

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data

| Predicted δ (ppm) | Assignment | Rationale |

| ~ 160 | C-OCH₃ | Aromatic carbon directly bonded to the electron-donating oxygen of the methoxy group is significantly deshielded. |

| ~ 147 | C-NH₂ | Aromatic carbon bonded to the nitrogen of the amine group. |

| ~ 143 | C-C (ipso) | Quaternary carbon at the junction of the two rings. |

| ~ 130 - 110 | Ar-CH | Aromatic carbons with attached protons. The specific shifts depend on the electronic effects of the substituents. |

| ~ 55 | -OCH₃ | Typical chemical shift for a methoxy group carbon.[5] |

Interpretation: The spectrum will show a total of 13 distinct carbon signals, assuming no accidental overlap. The carbons directly attached to the heteroatoms (C-O and C-N) are found furthest downfield due to the electronegativity of oxygen and nitrogen. The methoxy carbon (-OCH₃) provides a hallmark signal around 55 ppm.[6] The remaining aromatic carbons appear in the typical region of 110-145 ppm.[7] The precise assignment of each aromatic carbon often requires advanced 2D NMR techniques like HSQC and HMBC, but the predicted shifts provide a strong basis for structural confirmation. The chemical shifts of carbons on the aniline ring are influenced by the strong electron-donating resonance effect of the amino group.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background scan of the empty sample compartment is taken first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum plots transmittance versus wavenumber (cm⁻¹). Absorption bands are analyzed for their position, intensity, and shape.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂) | The presence of two distinct bands in this region is a definitive characteristic of a primary amine.[9][10] |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Indicates C(sp²)-H bonds. |

| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy Group (-OCH₃) | Indicates C(sp³)-H bonds of the methyl group. |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines.[11] |

| 1600 & 1475 | C=C Aromatic Ring Stretch | Aromatic Ring | Two sharp bands are typical for aromatic rings. |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong absorption indicating the bond between the aromatic ring and the nitrogen atom.[9][11] |

| 1250 & 1040 | C-O Asymmetric & Symmetric Stretch | Aryl Ether (-OCH₃) | Strong bands characteristic of the aryl-O and O-CH₃ bonds. |

Interpretation: The IR spectrum serves as a functional group fingerprint. The most diagnostic signals for 3-(3-Methoxyphenyl)aniline are the pair of sharp peaks above 3300 cm⁻¹, which unequivocally identify the primary amine (-NH₂) group.[12] The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) confirms the coexistence of the phenyl rings and the methoxy group. Furthermore, strong absorptions in the 1335-1250 cm⁻¹ and 1250-1040 cm⁻¹ regions will confirm the C-N and C-O ether linkages, respectively.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this molecule, Electron Ionization (EI) is a suitable technique.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The sample can be introduced via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Analysis Parameters:

-

Ionization Energy: 70 eV (standard)

-

Mass Range: m/z 50-300

-

-

Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots relative intensity against m/z.

Predicted Mass Spectrum Data

-

Molecular Formula: C₁₃H₁₃NO

-

Molecular Weight: 199.25 g/mol

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 199 . Due to the presence of a single nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[3]

Predicted Fragmentation Pattern

The stable aromatic rings will lead to a relatively intense molecular ion peak. Fragmentation will primarily occur at the weakest bonds, particularly around the functional groups.

Caption: A simplified predicted fragmentation pathway for 3-(3-Methoxyphenyl)aniline under EI-MS.

Interpretation:

-

Molecular Ion (m/z 199): The presence of this peak confirms the molecular weight of the compound.

-

Loss of a Methyl Radical (m/z 184): A common fragmentation pathway for aromatic ethers is the loss of the methyl group (•CH₃) from the methoxy moiety, resulting in a stable cation at [M-15]⁺.[13][14]

-

Subsequent Loss of Carbon Monoxide (m/z 156): Following the loss of the methyl group, the resulting ion can lose a molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic-type ions, leading to a peak at [M-15-28]⁺.[15]

-

Cleavage at the Biaryl Linkage: Cleavage of the bond connecting the two phenyl rings can lead to fragments corresponding to the individual substituted rings, such as ions at m/z = 107 (methoxyphenyl fragment) and m/z = 92 (aminophenyl fragment).

Conclusion: A Cohesive Spectroscopic Signature

The structural identity of 3-(3-Methoxyphenyl)aniline is conclusively established by the synergistic interpretation of NMR, IR, and MS data. IR spectroscopy confirms the presence of the primary amine and aryl ether functional groups. Mass spectrometry verifies the molecular weight and formula via the molecular ion peak and provides corroborating structural evidence through predictable fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and unambiguous map of the carbon-hydrogen framework, confirming the precise substitution pattern and connectivity of the molecule. This comprehensive analytical guide serves as a robust reference for the characterization of 3-(3-Methoxyphenyl)aniline, ensuring scientific integrity and trustworthiness in research and development applications.

References

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [13]

-

Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [12]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [11]

-

Whitman College. (n.d.). GCMS Section 6.13: Ethers. [14]

-

ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. [4]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [9]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [16]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [10]

-

ChemicalBook. (n.d.). Anisole(100-66-3) 13C NMR spectrum. [6]

-

Chemistry Connected. (n.d.). NMR shifts 1H-general. [2]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [3]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895) for Anisole.

-

Kolehmainen, E., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6, 52-62. [8]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [7]

-

Max-Planck-Gesellschaft. (2017). Supporting Information. [1]

-

Sai, K. S., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [5]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. chemistryconnected.com [chemistryconnected.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Interpreting IR Spectra [chemistrysteps.com]

- 11. wikieducator.org [wikieducator.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. GCMS Section 6.13 [people.whitman.edu]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. studylib.net [studylib.net]

A Technical Guide to the Solubility Profile of 3-(3-Methoxyphenyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Methoxyphenyl)aniline. In the dynamic fields of pharmaceutical sciences and chemical synthesis, a thorough understanding of a compound's solubility is a cornerstone of successful research and development. It dictates formulation strategies, reaction kinetics, purification schemes, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). Due to the limited availability of public domain quantitative solubility data for 3-(3-Methoxyphenyl)aniline, this document serves as a foundational resource, offering a theoretical framework for its solubility based on its molecular structure and providing a robust, standardized experimental protocol for its empirical determination.

Physicochemical Properties of 3-(3-Methoxyphenyl)aniline

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of 3-(3-Methoxyphenyl)aniline, a biphenyl derivative with both an amine and a methoxy functional group, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Structure |

Note: The hydrochloride salt of this compound has a molecular formula of C₁₃H₁₄ClNO and a molar mass of 235.71 g/mol [2]. This guide, however, focuses on the free base.

Theoretical Solubility Profile: An Expert's Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The molecular architecture of 3-(3-Methoxyphenyl)aniline presents both polar and non-polar characteristics, which will govern its interaction with various organic solvents.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The aniline moiety (-NH₂) can act as a hydrogen bond donor, and the nitrogen and the oxygen of the methoxy group (-OCH₃) can act as hydrogen bond acceptors. This suggests that 3-(3-Methoxyphenyl)aniline will exhibit favorable solubility in polar protic solvents capable of hydrogen bonding.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess a dipole moment but lack O-H or N-H bonds. The polarity of 3-(3-Methoxyphenyl)aniline, arising from its functional groups, should allow for dipole-dipole interactions, leading to moderate to good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The two phenyl rings contribute to a significant non-polar character. This suggests that the compound will have some degree of solubility in non-polar solvents, driven by van der Waals forces.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are generally good at dissolving a wide range of organic compounds. It is anticipated that 3-(3-Methoxyphenyl)aniline will be readily soluble in chlorinated solvents.

The interplay between the hydrogen-bonding capabilities of the amine and methoxy groups and the hydrophobicity of the biphenyl backbone will result in a broad solubility spectrum. For oral drug development, a balanced solubility in both lipophilic and aqueous environments is often desirable, a characteristic influenced by the partition coefficient (log P)[3].

Experimental Determination of Solubility: A Validated Protocol

To establish a definitive solubility profile, empirical determination is essential. The gravimetric method is a reliable and straightforward technique for quantifying the solubility of a solid in a liquid solvent.[4][5]

Materials and Equipment

-

3-(3-Methoxyphenyl)aniline (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Oven

Experimental Workflow Diagram

Caption: Gravimetric Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solution: To a series of vials, add a known volume of each selected organic solvent. Add an excess amount of 3-(3-Methoxyphenyl)aniline to each vial to ensure that a saturated solution is formed, with undissolved solid remaining at the bottom.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid throughout this period is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to ensure that no solid particles are transferred.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is removed, place the dish in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

-

Record the final weight of the dish with the dried solute.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot withdrawn

Data Presentation: A Template for Your Findings

For clarity and comparative analysis, the experimentally determined solubility data should be tabulated as follows:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion and Practical Implications

This technical guide provides a robust framework for understanding and determining the solubility profile of 3-(3-Methoxyphenyl)aniline. The theoretical assessment, based on its molecular structure, offers a predictive starting point for solvent selection. However, the cornerstone of accurate solubility data lies in meticulous experimental work. The provided gravimetric protocol is a self-validating system that, when executed with precision, will yield reliable and reproducible data.

For researchers in drug development, this information is paramount for:

-

Formulation Development: Selecting appropriate solvent systems for oral, parenteral, or topical formulations.

-

Process Chemistry: Optimizing reaction conditions and purification strategies such as crystallization.

-

In Vitro and In Vivo Studies: Ensuring compound dissolution in assay media and understanding its potential absorption characteristics.

By systematically applying the principles and protocols outlined herein, scientists can confidently establish the solubility profile of 3-(3-Methoxyphenyl)aniline, a critical step in advancing their research and development objectives.

References

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

ChemBK. (n.d.). 3-(3-Methoxyphenyl)aniline, HCl. [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

PubChem. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. [Link]

Sources

Introduction: The Emergence of a Privileged Scaffold

An In-Depth Technical Guide to the Discovery and History of Substituted Biphenylamines

For Researchers, Scientists, and Drug Development Professionals

Substituted biphenylamines represent a cornerstone structural motif in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Characterized by two phenyl rings linked by a nitrogen atom, this scaffold's inherent properties—conformational flexibility, steric bulk, and rich electronic nature—make it a "privileged" structure. Its rigidity, conferred by the biphenyl backbone, combined with the specific electronic properties imparted by various substituents, creates an attractive foundation for designing targeted therapeutic agents and functional materials.[1][2] The journey from their challenging initial syntheses to their now routine and strategic incorporation into complex molecules is a story of chemical innovation, driven by the persistent need for more efficient and versatile synthetic methodologies. This guide provides a comprehensive overview of this evolution, from the classical era of copper-mediated reactions to the modern revolution of palladium catalysis, offering field-proven insights and detailed experimental frameworks for the contemporary researcher.

Part 1: The Classical Era - Early Synthetic Hurdles and Foundational Reactions

The initial forays into constructing the C-N bond between two aromatic systems were fraught with challenges. These early methods, while historically significant, were often limited by harsh reaction conditions, a narrow substrate scope, and the requirement for stoichiometric amounts of metal promoters.

The Ullmann Condensation and Goldberg Reaction

At the turn of the 20th century, the Ullmann condensation emerged as a pioneering method for forming carbon-heteroatom bonds.[3][4] Specifically, the copper-promoted reaction of an aryl halide with an amine, a variant known as the Goldberg reaction, provided the first direct route to biphenylamines.[5]

Causality Behind the Method: The reaction relies on the ability of copper to facilitate the coupling of an aryl halide with an amine nucleophile.[5][6] However, the mechanism often requires high temperatures (frequently exceeding 200°C) and the use of activated copper powder or stoichiometric copper salts.[3][5] These conditions were necessary to overcome the high activation energy of the C-N bond formation but severely limited the functional group tolerance, making it unsuitable for complex or sensitive substrates. The aryl halide typically needed to be activated by electron-withdrawing groups to be effective.[5]

Limitations of the Classical Approach:

-

Harsh Conditions: High temperatures and the use of polar, high-boiling solvents like nitrobenzene or N-methylpyrrolidone.[5]

-

Limited Substrate Scope: Primarily effective for electron-deficient aryl halides and less reactive with electron-rich systems.

-

Stoichiometric Copper: Often required more than a catalytic amount of copper, leading to issues with product purification and metal waste.

-

Moderate Yields: Yields were often inconsistent and moderate at best.[6]

These significant drawbacks were the primary impetus for the development of more efficient and milder catalytic systems in the late 20th century.

Part 2: The Palladium Revolution - A Paradigm Shift in C-N Cross-Coupling

The 1990s marked a transformative period in synthetic organic chemistry with the advent of palladium-catalyzed cross-coupling reactions. Among these, the Buchwald-Hartwig amination stands out as the most impactful development for the synthesis of substituted biphenylamines and other arylamines.

The Buchwald-Hartwig Amination: Establishing a New Standard

First reported independently by the research groups of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction established a general and highly efficient method for forming C-N bonds using a palladium catalyst.[7][8] It overcame nearly all the limitations of the classical methods, allowing for the coupling of a vast array of aryl halides (and pseudohalides like triflates) with a wide range of amines under significantly milder conditions.[7][9]

The 'Why' of the Innovation: The key to the reaction's success lies in the design of specialized phosphine ligands. Early systems used relatively simple ligands like P(o-tolyl)₃, but the breakthrough came with the development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) and N-heterocyclic carbenes (NHCs).[8][10] These ligands facilitate the critical steps of the catalytic cycle—oxidative addition and reductive elimination—making the process faster, more efficient, and applicable to previously unreactive substrates like aryl chlorides.[10]

Catalytic Cycle of Buchwald-Hartwig Amination The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, illustrated below. The ligand's role is crucial in stabilizing the palladium intermediates and promoting the rate-limiting reductive elimination step that forms the final C-N bond.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: A Modern Synthesis of a Substituted Biphenylamine

This protocol describes a general, self-validating procedure for the synthesis of a substituted biphenylamine using the Buchwald-Hartwig amination.

Objective: To synthesize N-phenyl-4-biphenylamine from 4-bromobiphenyl and aniline.

Materials & Reagents:

-

4-Bromobiphenyl (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

XPhos (2,4,6-Triisopropylbiphenyl)-2-dicyclohexylphosphine (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromobiphenyl, Pd(OAc)₂, XPhos, and sodium tert-butoxide.

-

Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. The bulky XPhos ligand accelerates the reductive elimination step, which is often rate-limiting.

-

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of aniline.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Self-Validation Checkpoint: The reaction mixture typically turns dark brown or black. A complete consumption of the starting aryl bromide, usually within 2-12 hours, indicates reaction completion.

-

-

Workup: Cool the reaction to room temperature. Quench by adding water carefully. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

-

Expected Outcome: The desired N-phenyl-4-biphenylamine is typically isolated as a white to off-white solid.

-

Suzuki-Miyaura Coupling: An Alternative Powerful Route

While the Buchwald-Hartwig reaction forms the C-N bond directly, the Suzuki-Miyaura coupling is a premier method for forming the C-C bond of the biphenyl core.[11][12] This is highly relevant as a synthetic strategy can involve first creating a substituted biphenyl via Suzuki coupling, followed by amination, or by coupling an aniline derivative directly.[13][14]

Strategy: Couple an ortho-substituted aniline (e.g., 2-bromoaniline) with a phenylboronic acid derivative. This directly yields an ortho-substituted biphenylamine, which is a key intermediate in many agrochemical and pharmaceutical compounds.[13]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery and Development

The biphenylamine scaffold is prevalent in a wide range of biologically active molecules, from enzyme inhibitors to receptor antagonists. Its structural features allow it to engage in various non-covalent interactions within biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Structure-Activity Relationships (SAR)

The biological activity of substituted biphenylamines can be finely tuned by altering the substitution patterns on the phenyl rings. This allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.[15][16]

| Substitution Position | Substituent Type | General Effect on Biological Activity | Rationale / Causality |

| ortho to Amine | Bulky Group | Can lock conformation, potentially increasing binding affinity. | Restricts free rotation around the C-N bond, reducing the entropic penalty of binding to a target. |

| para on either ring | Electron-Withdrawing (e.g., -F, -Cl, -CF₃) | Often enhances potency and metabolic stability.[1] | Modulates the pKa of the amine and can block sites of metabolic oxidation. Fluorine substitution is a common strategy to improve pharmacokinetic properties.[17][18] |

| para on either ring | Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH₂) | Can introduce key interactions with the biological target. | Forms specific hydrogen bonds with amino acid residues in the target's active site, increasing binding affinity. |

| Multiple Positions | Varied Substituents | Can lead to highly potent and selective compounds.[16][19] | Combinatorial exploration allows for mapping of the target's binding pocket to optimize multiple interactions simultaneously. |

Biphenylamines as Bioisosteres in Drug Design

A key strategy in modern drug design is the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the drug's profile.[17][20][21] Substituted biphenylamines are often used as bioisosteric replacements for other common fragments in drug molecules.

Common Bioisosteric Replacements:

-

Replacement for Amides: The biphenylamine core can mimic the spatial arrangement and hydrogen-bonding capabilities of a secondary amide while offering increased metabolic stability and altered physicochemical properties.

-

Replacement for Phenols/Ethers: The diarylamine can act as a more lipophilic and conformationally distinct alternative to diaryl ethers or other linker groups in a molecule.